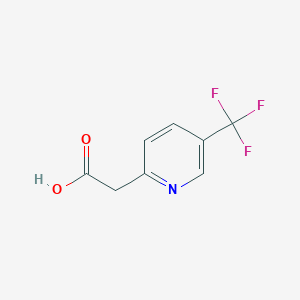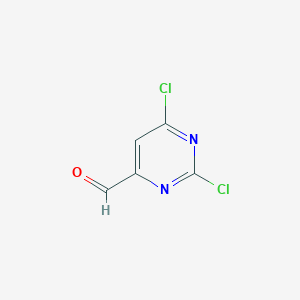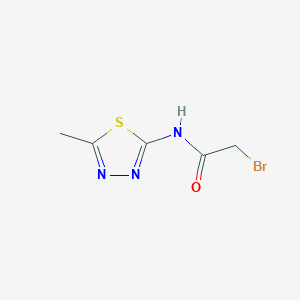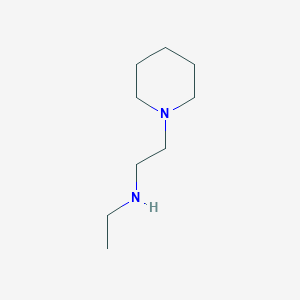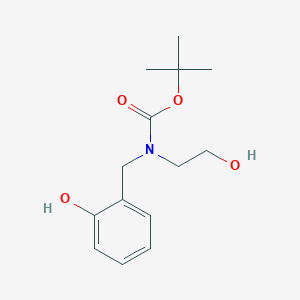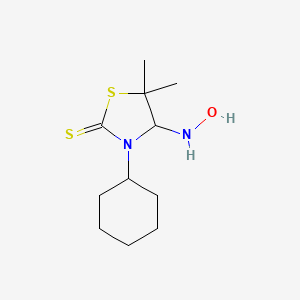![molecular formula C18H23NO B1345854 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline CAS No. 946774-53-4](/img/structure/B1345854.png)
4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline is a chemical compound that belongs to the class of anilines, which are derivatives of phenol and amine. Anilines are important intermediates in the synthesis of various chemical products, including pharmaceuticals, dyes, and polymers.
Synthesis Analysis
The synthesis of anilines can be achieved through several methods. One practical approach is the one-pot conversion of phenols to anilines, which involves a reaction of phenols with 2-bromo-2-methylpropionamide and NaOH in DMA via Smiles rearrangement, as described in a novel methodology that produces anilines in good yield (86%) . This method is particularly convenient for large-scale preparations due to its safety and cost-effectiveness. Although the specific synthesis of 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline is not detailed in the provided papers, the general methodologies can be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of anilines can be complex, especially when multiple substituents are present. For instance, the compound 2,6-Di-tert-butyl-4-[(N-methylanilino)methyl]phenol, which is structurally related to the compound of interest, has been synthesized and analyzed, revealing a disordered aniline ring in the crystal structure . This suggests that the molecular structure of 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline could also exhibit some degree of complexity, potentially affecting its physical and chemical properties.
Chemical Reactions Analysis
Anilines can participate in various chemical reactions. For example, the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde involves multiple reaction paths and intermediates, such as N-hydroxymethyl aniline (HMA), which is a key intermediate . This indicates that 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline could also undergo similar reactions, forming complex products and intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of anilines can be determined through various analytical techniques. For example, the 4-Methyl anilinium phenolsulfonate single crystal's structure was elucidated using single crystal X-ray diffraction, and its functional groups, protons, and carbons were identified by FT-IR and NMR spectral analyses . Additionally, its optical properties were determined by UV–vis–NIR spectroscopy and photoluminescence studies, while its thermal and mechanical stabilities were investigated by TGA/DTA and Vickers microhardness measurements . These methods could be applied to analyze the properties of 4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline as well.
Wissenschaftliche Forschungsanwendungen
Enzymatic Modification and Polymer Synthesis
One notable application involves the enzymatic modification of synthetic polymers. For instance, the oxidation of phenolic moieties in polyhydroxystyrene (PHS) by mushroom tyrosinase has been studied, leading to aniline-modified PHS polymers. This process highlights the potential of using enzymatic methods for polymer modification, which could be relevant for developing new materials with tailored properties (Shao et al., 1999).
Material Development and Characterization
Further, the synthesis and characterization of polyetherimides containing multiple ether linkages and pendant pentadecyl chains have been reported. This research emphasizes the importance of incorporating specific functional groups to modify the thermal and mechanical properties of polymers, offering insights into material science and engineering applications (Tawade et al., 2015).
Detection and Sensing Applications
Additionally, the development of bi-functionalized luminescent metal-organic frameworks for the sensitive detection of biomarkers in urine demonstrates the compound's relevance in analytical chemistry and biosensing. This application underscores the potential for designing specific sensors for health monitoring and diagnostic purposes (Jin & Yan, 2021).
Catalysis and Environmental Remediation
The use of superparamagnetic Fe3O4 nanoparticles as catalysts for the oxidative removal of pollutants from aqueous solutions is another significant area of application. This research highlights the compound's utility in environmental remediation and the development of more efficient catalytic systems for pollution control (Zhang et al., 2009).
Eigenschaften
IUPAC Name |
4-methyl-2-[4-(2-methylbutan-2-yl)phenoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-5-18(3,4)14-7-9-15(10-8-14)20-17-12-13(2)6-11-16(17)19/h6-12H,5,19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGQOTZDXJHBNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[4-(tert-pentyl)phenoxy]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

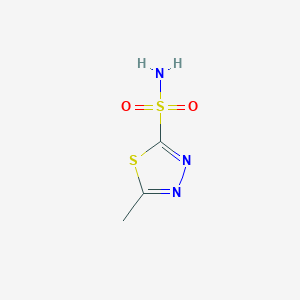
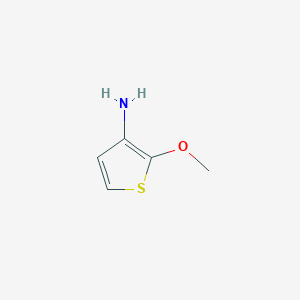

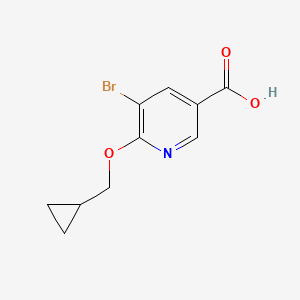
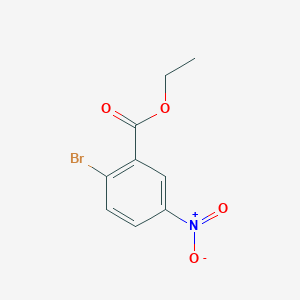
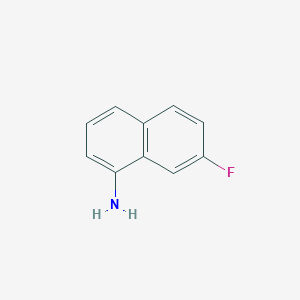
![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)
![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)
